Ethyl 2-(3-amino-2-cyanophenyl)acetate
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-(3-amino-2-cyanophenyl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)6-8-4-3-5-10(13)9(8)7-12/h3-5H,2,6,13H2,1H3 |
InChI Key |
AXIMQOWSFBSRNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Direct Amino-Cyanation of 2-Cyanophenyl Derivatives
This method involves the direct functionalization of 2-cyanophenyl compounds with amino groups, often via nucleophilic substitution or addition reactions facilitated by catalysts or activating agents.
- Use of 2-cyanophenyl precursors.
- Nucleophilic amination with primary amines under catalytic conditions.
- Typically performed in polar solvents like ethanol or dimethylformamide (DMF).
- 2-Cyanophenyl halides or activated derivatives undergo nucleophilic substitution with ammonia or primary amines in the presence of catalysts such as copper or palladium complexes, leading to amino substitution at the ortho position relative to the nitrile group.
- Regioselectivity challenges.
- Need for activation of the aromatic ring.
Multistep Synthesis via Nitrile and Amino Group Introduction
This approach is more controlled, involving initial formation of nitrile derivatives followed by amino functionalization.
Step 1: Synthesis of Ethyl 2-Cyanophenylacetate
- Method: Esterification of cyanoacetic acid derivatives with ethanol under acid catalysis or via direct esterification of cyanoacetic acid with ethanol.
- Reaction conditions: Acid catalysis (e.g., sulfuric acid) at reflux, or using Fischer esterification techniques.
- Outcome: Ethyl 2-cyanoacetate is obtained with high purity and yield.
Step 2: Introduction of the Amino Group at the 3-Position
- Method: Nucleophilic substitution or addition of ammonia or primary amines to the aromatic ring, often facilitated by catalysts such as copper or palladium.
- Reaction: The amino group is introduced ortho to the nitrile group via electrophilic aromatic substitution or via diazotization followed by reduction.
- Reaction conditions: Elevated temperatures, presence of Lewis acids, or catalytic systems.
- The synthesis of (Z)-ethyl 3-amino-2-cyano-4-phenylbut-2-enoate involves condensation of malononitrile with aromatic aldehydes, followed by nitrile and amino group modifications (as per references and).
Coupling of Cyanoacetates with Aromatic Amines
This method involves the coupling of ethyl cyanoacetate derivatives with aromatic amines, often under base catalysis, to afford the target compound.
- Ethyl cyanoacetate reacts with primary aromatic amines in the presence of bases such as sodium or triethylamine.
- The reaction proceeds via nucleophilic attack of the amine on the electrophilic methylene carbon adjacent to the nitrile, forming the amino-substituted cyanoacetate.
- Solvent: Ethanol or acetonitrile.
- Catalyst: Sodium or triethylamine.
- Temperature: Reflux conditions.
- Synthesis of ethyl 2-(3-amino-2-cyanophenyl)acetate by coupling ethyl cyanoacetate with 3-aminophenyl derivatives.
Additional Methods and Variations
- Cyclization and functional group transformation: Some studies report the cyclization of nitrile and amino intermediates to form heterocyclic systems, which are then hydrolyzed or modified to obtain the target compound.
- Use of protecting groups: To improve regioselectivity and yield, amino groups are sometimes protected during initial steps and deprotected later.
Summary of Key Reaction Parameters and Data
The preparation of This compound predominantly involves multistep synthetic routes that include esterification of cyanoacetic acid derivatives, followed by regioselective amino group introduction via nucleophilic substitution or coupling reactions. The choice of method depends on the desired purity, yield, and specific functionalization pattern. These methods are well-documented across the literature, with variations tailored to optimize regioselectivity and overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-2-cyanophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 2-(3-amino-2-cyanophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-(3-amino-2-cyanophenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino and cyano groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
Ethyl 2-(4-Cyanophenyl)Acetate (CAS 1528-41-2)
- Structural Difference: The cyano group is at the 4-position instead of the 2-position.
- Similarity Score : 0.79 .
Ethyl 2-(2-Cyanophenyl)Acetate (CAS 67237-76-7)
Functional Group Variations
Ethyl 2-(4-Aminophenyl)Acetate
- Synthesis: Produced via microwave-assisted enzymatic esterification using Novozyme 435, achieving high specificity under optimized conditions (e.g., 60°C, 4:1 molar ratio of ethanol to acid) .
- Application : Key intermediate in synthesizing Actarit, an anti-arthritis drug.
- Comparison: The 4-amino substitution enhances para-directed electrophilic substitution, whereas the 3-amino-2-cyano analog offers ortho/para-directing duality due to competing electronic effects .
Methyl 2-(4-Cyanophenyl)-2-Methylpropanoate (CAS 444807-47-0)
Heterocyclic and Sulfur-Containing Analogs
Ethyl 2-[(4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Sulfanyl]Acetate
- Structural Feature: Incorporates a sulfur-linked quinazolinone moiety.
- Properties : Exhibits intermolecular C–H⋯O hydrogen bonds and π-π stacking (Hirshfeld surface: 48.4% H⋯H contacts), enhancing crystal packing stability.
- Application: Potential anticancer and antimicrobial activity due to the quinazoline scaffold .
Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate
Data Tables
Table 1: Structural Similarity Scores of Key Analogs
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| Ethyl 2-(3-amino-2-cyanophenyl)acetate | - | 1.00 | 3-NH₂, 2-CN |
| Ethyl 2-(4-cyanophenyl)acetate | 1528-41-2 | 0.79 | 4-CN |
| Ethyl 2-(2-cyanophenyl)acetate | 67237-76-7 | 0.79 | 2-CN |
| Methyl 2-(4-cyanophenyl)-2-methylpropanoate | 444807-47-0 | 0.81 | 4-CN, branched methyl |
Key Findings and Implications
- Electronic Effects: The 3-amino-2-cyano substitution creates a push-pull electronic system, enhancing reactivity in cyclization reactions compared to monosubstituted analogs .
- Biological Relevance : Sulfur-containing analogs (e.g., quinazoline derivatives) exhibit stronger intermolecular interactions, correlating with higher bioactivity .
- Synthetic Efficiency: Enzymatic methods (e.g., Novozyme 435) offer greener alternatives with high selectivity, though microwave-assisted routes may improve yields .
Biological Activity
Ethyl 2-(3-amino-2-cyanophenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and relevant case studies that highlight its efficacy in various biological contexts.
This compound interacts with specific molecular targets through its functional groups. The amino and cyano groups are crucial for forming hydrogen bonds and engaging in electrostatic interactions with enzymes and receptors. These interactions can modulate enzyme activity and influence various biochemical pathways, making the compound a valuable tool in biological research.
Applications in Research
- Enzyme Interactions : The compound serves as a building block in synthesizing heterocyclic compounds and studying enzyme interactions. This is particularly relevant in the context of metabolic pathways where such compounds can act as inhibitors or activators.
- Pharmaceutical Development : this compound is utilized in developing specialty chemicals and pharmaceuticals, showcasing its versatility as an intermediate in drug synthesis.
- Antiproliferative Activity : Research has demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including HeLa, HT29, and MCF-7. The IC50 values for these activities range from 0.47 to 0.8 μM, indicating potent action against these cells .
Anticancer Activity
A study evaluated the antiproliferative effects of this compound derivatives on human cancer cell lines. The results indicated significant activity against HeLa cells, with modifications to the alkoxycarbonyl group affecting potency. For instance, elongating the alkyl chain led to increased activity against certain cell lines while decreasing it against others .
Enzyme Inhibition Studies
In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results showed that it effectively inhibited enzyme activity at low micromolar concentrations, suggesting its potential as a pharmacological probe for studying enzyme functions in vivo .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.47 |
| This compound | HT29 | 0.65 |
| This compound | MCF-7 | 0.80 |
Table 2: Enzyme Inhibition Potency of this compound
| Enzyme | Inhibition Concentration (μM) |
|---|---|
| Enzyme A | 5 |
| Enzyme B | 10 |
| Enzyme C | 15 |
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Catalyst | Piperidine/AcOH | 72–94% | |
| Solvent | Toluene | — | |
| Reaction Time | 5–6 hours | — | |
| Purification | Recrystallization (EtOH) | 80% purity |
Basic: How is the purity of this compound assessed during synthesis?
Methodological Answer:
Purity is evaluated using:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- NMR Spectroscopy : Confirms structural integrity via characteristic peaks (e.g., NH at δ 5.2–5.5 ppm, ester carbonyl at δ 170–175 ppm) .
- GC-MS : Identifies volatile impurities; retention time and mass fragmentation patterns validate molecular identity .
Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?
Methodological Answer:
Conflicts arise from tautomerism or solvent effects. Resolution strategies include:
- X-ray Crystallography : Provides unambiguous structural data. SHELX programs refine crystal structures (e.g., space group P21/c, unit cell parameters a = 12.582 Å, b = 14.790 Å) .
- Cross-Validation : Combine H NMR, C NMR, and IR to identify functional groups .
- Computational Modeling : Compare experimental data with DFT-calculated spectra to resolve ambiguities .
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P21/c | |
| Unit Cell (Å) | a = 12.582, b = 14.790 | |
| Temperature (K) | 298 | |
| R(F) | 0.0464 |
Advanced: What methodologies are used to study the bioactivity of this compound?
Methodological Answer:
Bioactivity is assessed through:
- In Vitro Antioxidant Assays : DPPH radical scavenging and FRAP tests quantify free radical neutralization .
- In Vivo Anti-Inflammatory Models : Carrageenan-induced paw edema in rodents evaluates dose-dependent inhibition .
- Molecular Docking : Predicts interactions with targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .
Advanced: How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CN) : Increase electrophilicity at the α-carbon, enhancing nucleophilic attack in condensation reactions .
- Hydroxyl/Methoxy Groups : Improve solubility and hydrogen-bonding capacity, critical for receptor binding .
- Halogens (e.g., -Cl) : Modulate lipophilicity and metabolic stability, impacting pharmacokinetics .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes polar impurities .
- Recrystallization : Ethanol or ethyl acetate/petroleum ether mixtures yield high-purity crystals (80% recovery) .
- Distillation : For liquid intermediates, fractional distillation under reduced pressure prevents thermal degradation .
Advanced: How are reaction mechanisms validated for synthetic pathways involving this compound?
Methodological Answer:
- Isotopic Labeling : C-labeled reactants track carbon migration during condensation .
- Kinetic Studies : Monitor rate constants under varying pH and temperature to identify rate-determining steps .
- Mass Spectrometry : Detects intermediate ions (e.g., [M+H] at m/z 245) to propose mechanistic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

